Acetic acid, [(diphenylphosphino)oxy]-, methyl ester
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Overview
Description
Acetic acid, [(diphenylphosphino)oxy]-, methyl ester is a chemical compound with the molecular formula C15H15O3P. It is an ester derivative of acetic acid and contains a diphenylphosphino group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(diphenylphosphino)oxy]-, methyl ester typically involves the reaction of diphenylphosphine oxide with methyl acetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the ester bond. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as tetrahydrofuran, for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction would involve optimizing the reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [(diphenylphosphino)oxy]-, methyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation would yield phosphine oxides, while reduction would produce alcohols.
Scientific Research Applications
Acetic acid, [(diphenylphosphino)oxy]-, methyl ester has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into its potential medicinal applications is ongoing, particularly in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of acetic acid, [(diphenylphosphino)oxy]-, methyl ester involves its ability to act as a ligand and form complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine oxide: A related compound that lacks the ester group but shares the diphenylphosphino moiety.
Methyl acetate: A simpler ester that lacks the diphenylphosphino group.
Triphenylphosphine: Another organophosphorus compound with three phenyl groups attached to the phosphorus atom.
Uniqueness
Acetic acid, [(diphenylphosphino)oxy]-, methyl ester is unique due to the presence of both the ester and diphenylphosphino groups in its structure. This combination imparts distinct reactivity and coordination properties, making it valuable in various chemical applications.
Properties
CAS No. |
820961-77-1 |
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Molecular Formula |
C15H15O3P |
Molecular Weight |
274.25 g/mol |
IUPAC Name |
methyl 2-diphenylphosphanyloxyacetate |
InChI |
InChI=1S/C15H15O3P/c1-17-15(16)12-18-19(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3 |
InChI Key |
WAASHXBRGIPPAO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COP(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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